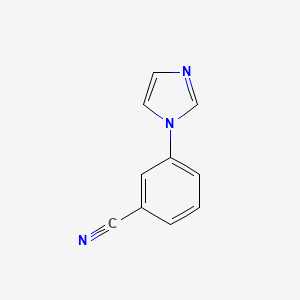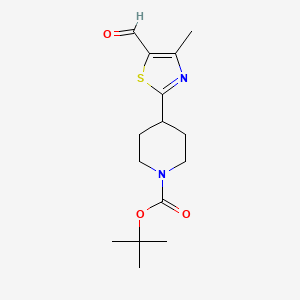
1-(4-Fluoro-phenyl)-2-methyl-propylamine
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and spectral data. These properties can often be predicted using computational chemistry .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis
[18F]Fluoroamines Synthesis for Radiopharmaceuticals : A study by Vasdev et al. (2009) developed a highly regioselective method for synthesizing [18F]fluoroamines, including derivatives similar to "1-(4-Fluoro-phenyl)-2-methyl-propylamine". This method is significant for creating new radiopharmaceuticals for positron emission tomography (PET) imaging, illustrating the compound's utility in diagnostic medicine. The research outlines a novel approach to access fluorine-18 labeled amines, which are pivotal in the development of probes for neuroimaging and cancer detection (Vasdev et al., 2009).
Synthetic Chemistry
Stereoselective Synthesis and Characterization : Zhang Yan's work (2005) on synthesizing and resolving enantiomers of 2-methyl-1-phenyl propylamine showcases the compound's relevance in stereochemistry. By employing different resolving agents, this research highlights the methodological advancements in producing enantiomerically pure substances, critical for drug synthesis and chemical research (Zhang Yan, 2005).
Monofluoromethylation of N-tert-butylsulfinyl Ketimines : Another application in synthetic organic chemistry is demonstrated by Liu et al. (2008), where fluoro(phenylsulfonyl)methyl anion was used for stereoselective monofluoromethylation. This technique is relevant for introducing fluorine atoms into molecules, enhancing their pharmacological properties, and could potentially be applied to modify "this compound" derivatives for increased efficacy in drug development (Liu et al., 2008).
Organic Light-Emitting Diodes (OLEDs) and Luminescence
Naphthyl Phenylamine Model Compounds : Research by Tong et al. (2004) on naphthyl phenylamine compounds, incorporating fluoro, chloro, and methoxy groups, investigated their transport and luminescence properties. This study is crucial for the development of OLED materials, indicating that derivatives of "this compound" could potentially be utilized in the design of new, efficient, and stable OLEDs. The findings reveal that polar side groups can affect the hole mobilities of these compounds, which in turn influences their performance in electronic devices (Tong et al., 2004).
Wirkmechanismus
Target of Action
It is related to a compound that targets theGag-Pol polyprotein in HIV-1
Mode of Action
It is suggested that it may have a role in the modulation ofserotonin, dopamine, and glutamate neurotransmission . This could involve interactions with various receptors and transporters, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
Given its potential role in modulating neurotransmission, it may influence pathways related to the synthesis, release, reuptake, and degradation of neurotransmitters such as serotonin, dopamine, and glutamate .
Result of Action
Its potential modulation of neurotransmission could result in changes in neuronal activity and synaptic plasticity, which could have various effects depending on the specific neural circuits involved .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(4-Fluoro-phenyl)-2-methyl-propylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of serotonin, dopamine, and glutamate neurotransmission . The compound binds to serotonin 2A receptors, dopamine D2 receptors, and the serotonin transporter, influencing their activity and leading to various biochemical outcomes . These interactions are crucial for understanding the compound’s potential therapeutic applications and side effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance mesocortical dopamine release and increase phosphorylation of NMDA receptors and glycogen synthase kinase 3β in mesolimbic/mesocortical dopamine systems . These effects suggest that this compound can significantly impact neuronal function and potentially offer therapeutic benefits for neuropsychiatric disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound acts as a potent ligand for serotonin 2A receptors and dopamine D2 receptors, exhibiting both antagonistic and partial agonistic properties . It also indirectly modulates glutamatergic neurotransmission by increasing the phosphorylation of NMDA receptors . These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under specific conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and protein activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmitter release and improve behavioral outcomes . At higher doses, it can lead to toxic or adverse effects, including disruptions in normal cellular function and potential neurotoxicity . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can influence its efficacy and toxicity, making it important to study these pathways in detail. Changes in metabolic flux and metabolite levels can provide insights into the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding how this compound exerts its effects at the subcellular level and can provide insights into its therapeutic applications .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHSXWXHXFRKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407187 | |
| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863668-04-6 | |
| Record name | 4-Fluoro-α-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863668-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


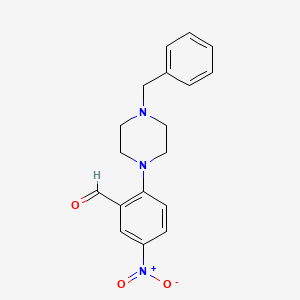

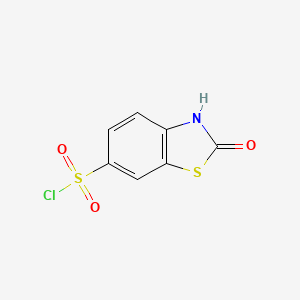
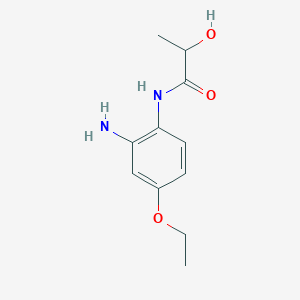


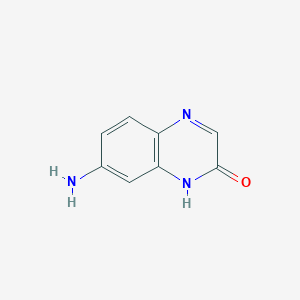

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)


![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)
